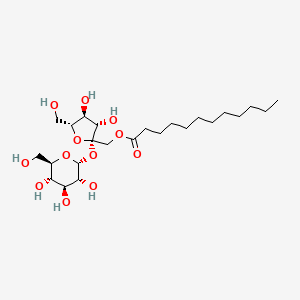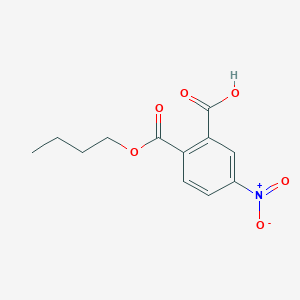
3-(Perbromophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perbromophenyl)acrylic acid is an organic compound characterized by the presence of a perbrominated phenyl group attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perbromophenyl)acrylic acid typically involves the bromination of phenylacrylic acid. One common method is the addition of bromine to phenylacrylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Perbromophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated phenyl group to less substituted phenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less substituted phenyl derivatives.
Substitution: Formation of substituted phenylacrylic acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Perbromophenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Perbromophenyl)acrylic acid involves its interaction with molecular targets through its brominated phenyl group and acrylic acid moiety. The bromine atoms can participate in halogen bonding, while the acrylic acid group can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxypropionic acid: Another acrylic acid derivative with different functional groups.
Acrylic acid: The parent compound with a simpler structure.
3-Phenylpropionic acid: A structurally related compound with a phenyl group but without bromination.
Uniqueness: 3-(Perbromophenyl)acrylic acid is unique due to the presence of multiple bromine atoms, which impart distinct chemical reactivity and potential for diverse applications. The brominated phenyl group enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H3Br5O2 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentabromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H3Br5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ |
InChI-Schlüssel |
LFYUSTLXZCHHSN-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Kanonische SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
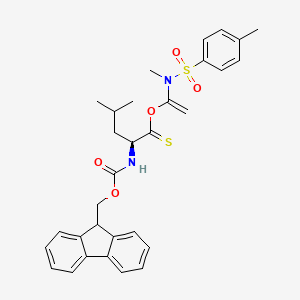

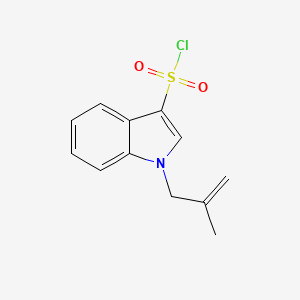
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)


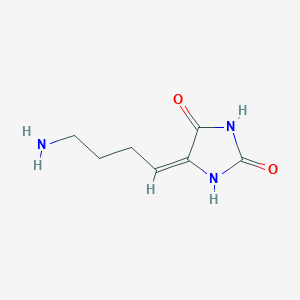

![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
